1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole
Overview
Description
“1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole” is a compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . Imidazole is a structure that, despite being small, has a unique chemical complexity .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
With a 5-membered planar ring, imidazole exhibits solubility in water and other polar solvents. Two equivalent tautomeric forms are observed because the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Physical and Chemical Properties Analysis
Imidazole is a highly polar compound, as seen by a calculated dipole of 3.61D, and is completely soluble in water . It exhibits solubility in water and other polar solvents .Scientific Research Applications
Anticancer Activity :
- Ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate demonstrated promising anticancer activity against human melanoma A375 and mouse melanoma B16F10 cancer cells (Kumar et al., 2020).
- Novel substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were found to be potent anti-breast cancer agents, particularly compound 2e against MDA-MB468 (Karthikeyan et al., 2017).
Chemical Synthesis and Properties :
- A study on the synthesis of trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines highlighted their potential for efficient and environmentally friendly biosynthesis and biological effects evaluation (Jismy et al., 2019).
- Water-assisted self-aggregation of benzimidazole and triazole adducts was proposed as a potential mechanism for anticancer activity (Sahay & Ghalsasi, 2019).
Non-Linear Optical Devices :
- Organic benzimidazoles, due to their significant molecular hyperpolarizabilities, are considered promising for non-linear optical devices (Manikandan et al., 2019).
Corrosion Inhibition :
- The 1,3,4-oxadiazole derivatives MBIMOT, EBIMOT, and PBIMOT were found to effectively inhibit mild steel corrosion in sulfuric acid, demonstrating mixed physisorption and chemisorption behavior (Ammal et al., 2018).
Drug Discovery :
- Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate showed potential as an antitubercular agent due to its unique crystal and molecular structures (Richter et al., 2023).
Mechanism of Action
Various imidazole-containing compounds have been tested for their medical usefulness in clinical trials for several disease conditions . The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases .
Safety and Hazards
Future Directions
The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .
Properties
IUPAC Name |
1-(fluoromethyl)-2-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-7-11-8-4-2-3-5-9(8)12(7)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOLYHJCHOXTCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612015 | |
Record name | 1-(Fluoromethyl)-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120720-70-9 | |
Record name | 1-(Fluoromethyl)-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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